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Compound of Interest

Compound Name: Ethyl 4,4-dimethylpentanoate
CAS No.: 10228-99-6
Cat. No.: B180731
Get Quote
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Executive Summary

Ethyl 4,4-dimethylpentanoate (CAS 10228-99-6), also known as the ethyl ester of 4,4-
dimethylvaleric acid, represents a distinct class of "neo-structured" esters.[1] Unlike linear fatty
esters, this molecule features a terminal tert-butyl group that imparts significant steric bulk and
unique spectral fingerprints.

This guide provides a definitive technical reference for researchers in drug development and
fragrance chemistry. It moves beyond basic data listing to explain the causality of the spectral
signals—specifically how the quaternary

-carbon alters standard mass spectrometry fragmentation pathways.

Key Compound Data
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Molecular Architecture & Synthesis Strategy

The synthesis of Ethyl 4,4-dimethylpentanoate is best approached via acid-catalyzed Fischer
esterification of the commercially available 4,4-dimethylpentanoic acid.[1] This route is
preferred over alkylation strategies (e.g., malonic ester synthesis with neopentyl halides) due to
the extreme steric hindrance and low reactivity of neopentyl electrophiles toward

substitution.

Experimental Protocol: Fischer Esterification

Objective: Synthesize high-purity Ethyl 4,4-dimethylpentanoate (>98%) for spectral
validation.

Reagents:

e 4,4-Dimethylpentanoic acid (1.0 eq)[1][2]
o Ethanol (Absolute, excess, 10.0 eq)

e Sulfuric Acid (

, catalytic, 0.1 eq)

» Toluene (Solvent azeotrope, optional)

Methodology:
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e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if
using toluene) or a reflux condenser (if using excess EtOH as solvent).

e Charging: Add 4,4-dimethylpentanoic acid (10 g, 76.8 mmol) and Ethanol (45 mL).
o Catalysis: Slowly add concentrated

(0.5 mL) dropwise while stirring. Caution: Exothermic.[1]

o Reflux: Heat the mixture to reflux (approx. 80°C) for 6-8 hours.

o Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: 10%
EtOAc/Hexane). The acid spot (

) should disappear, replaced by the less polar ester spot (
).
o Workup: Cool to room temperature. Concentrate in vacuo to remove excess ethanol.

o Neutralization: Dissolve residue in Diethyl Ether (50 mL) and wash with saturated

(

mL) to remove unreacted acid.

o Critical Step: Gas evolution (
) indicates neutralization. Stop washing only when evolution ceases.
 Purification: Dry organic layer over anhydrous

, filter, and concentrate. Distill the crude oil under reduced pressure (approx. 20 mmHg) to
obtain the pure ester.

Synthesis Workflow Diagram
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Caption: Fischer esterification workflow emphasizing the critical neutralization step for impurity
removal.

Comprehensive Spectral Analysis

The spectral data of Ethyl 4,4-dimethylpentanoate is governed by the tert-butyl moiety. This
bulky group acts as a "spectral anchor,” simplifying the splitting patterns in NMR and blocking
specific pathways in Mass Spectrometry.

Mass Spectrometry (El, 70 eV)

Mechanistic Insight: The Blocked McLafferty Rearrangement In standard linear esters (e.g.,
Ethyl pentanoate), the dominant fragmentation is the McLafferty rearrangement, which requires
a

-hydrogen.
e Structure:
[1]
e Observation: The

-carbon (C4) is quaternary.[1] It has zero hydrogens.
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+ Consequence: The McLafferty rearrangement is mechanistically impossible. The spectrum
will not show the characteristic alkene elimination product usually seen in fatty esters.
Instead, the spectrum is dominated by

-cleavage and stable carbocation formation.

Fragment Table:
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MS Fragmentation Logic Diagram[1]
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Caption: Fragmentation logic highlighting the dominance of the tert-butyl cation and the
absence of McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the high symmetry of the tert-butyl group and the distinct
ethyl ester pattern.

Proton (

) NMR Data (400 MHz,

)
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Carbon (

) NMR Data (100 MHz,
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Infrared (IR) Spectroscopy

The IR spectrum confirms the ester functionality and the aliphatic nature of the chain.
e 1735-1745 cm~1: Strong

stretch (Ester).

e 2950-2860 cm~1: C-H stretching. Note the splitting of the methyl bands due to the tert-butyl
group (doublet at 1395/1365 cm~1 is characteristic of gem-dimethyl/t-butyl deformation).[1]

e 1160-1180 cm~*: C-O-C stretch (Ester).

Quality Control & Impurity Profiling
For drug development applications, impurity profiling is critical.

e Unreacted Acid: Monitor using

NMR. Look for a broad singlet >10 ppm (COOH) or a shift in the
-methylene protons.[1]

» Water Content: Significant for ester stability. Monitor the water peak in
at ~1.56 ppm (can overlap with

-protons; use
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shake to confirm).

Solvent Residues:
o Ethanol: Triplet at 1.22 ppm, Quartet at 3.72 ppm.

o Toluene (if used): Multiplets at 7.1-7.3 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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